molecular formula C14H17Cl3N2O3 B11979239 N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}butanamide

N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}butanamide

Cat. No.: B11979239
M. Wt: 367.7 g/mol
InChI Key: MJEGRIVXRBEQTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}butanamide is a complex organic compound characterized by its unique structure, which includes an acetylamino group, a phenoxy group, and a trichloroethyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}butanamide typically involves multiple steps. One common method includes the reaction of 3-(acetylamino)phenol with 2,2,2-trichloroethylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with butanoyl chloride in the presence of a base to yield the final product. The reaction conditions often require precise temperature control and the use of solvents such as dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques

Properties

Molecular Formula

C14H17Cl3N2O3

Molecular Weight

367.7 g/mol

IUPAC Name

N-[1-(3-acetamidophenoxy)-2,2,2-trichloroethyl]butanamide

InChI

InChI=1S/C14H17Cl3N2O3/c1-3-5-12(21)19-13(14(15,16)17)22-11-7-4-6-10(8-11)18-9(2)20/h4,6-8,13H,3,5H2,1-2H3,(H,18,20)(H,19,21)

InChI Key

MJEGRIVXRBEQTM-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=CC(=C1)NC(=O)C

Origin of Product

United States

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